molecular formula C22H14ClN3O B231826 1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile

1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile

货号 B231826
分子量: 371.8 g/mol
InChI 键: VQWGIAVVVIAMCC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile, also known as Lapatinib, is a synthetic small molecule drug that is used in the treatment of breast cancer. It belongs to the class of drugs known as tyrosine kinase inhibitors, which work by blocking the activity of certain enzymes that promote the growth of cancer cells. In

作用机制

1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile works by inhibiting the activity of two enzymes, HER1 and HER2, which are involved in the growth and proliferation of cancer cells. By blocking the activity of these enzymes, 1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile prevents the growth and spread of cancer cells, leading to tumor shrinkage and improved patient outcomes.
Biochemical and Physiological Effects:
1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, as well as inhibit cell cycle progression and DNA synthesis. 1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is essential for the growth and spread of cancer cells.

实验室实验的优点和局限性

1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile has a number of advantages for use in lab experiments. It is a small molecule drug, which makes it easy to synthesize and manipulate in the lab. It also has a well-characterized mechanism of action, which makes it a useful tool for studying the molecular pathways involved in cancer growth and progression. However, one limitation of 1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile is that it is not effective in all types of breast cancer, and its effectiveness can be limited by the development of drug resistance.

未来方向

There are a number of future directions for research on 1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile. One area of interest is the development of new combination therapies that can improve its effectiveness in the treatment of breast cancer. Another area of interest is the development of new formulations of 1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile that can improve its pharmacokinetic properties, such as its absorption and distribution in the body. Finally, there is interest in exploring the use of 1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile in the treatment of other types of cancer, such as lung and ovarian cancer.
Conclusion:
In conclusion, 1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile is a synthetic small molecule drug that is used in the treatment of breast cancer. It works by inhibiting the activity of enzymes involved in cancer growth and proliferation, leading to tumor shrinkage and improved patient outcomes. 1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile has a number of advantages for use in lab experiments, but its effectiveness can be limited by the development of drug resistance. There are a number of future directions for research on 1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile, including the development of new combination therapies and the exploration of its use in other types of cancer.

合成方法

1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile is synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with 4-aminophenol to form 4-(4-chlorobenzoyl)amino-phenol. This intermediate is then reacted with 4-fluorobenzonitrile and a reducing agent such as sodium borohydride to form 1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile.

科学研究应用

1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile has been extensively studied for its efficacy in the treatment of breast cancer. It has been shown to be effective in the treatment of HER2-positive breast cancer, which accounts for approximately 20-25% of all breast cancer cases. 1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile is often used in combination with other chemotherapy drugs, such as capecitabine, to improve its effectiveness.

属性

分子式

C22H14ClN3O

分子量

371.8 g/mol

IUPAC 名称

1-(4-chlorobenzoyl)-4-phenyl-2H-quinazoline-2-carbonitrile

InChI

InChI=1S/C22H14ClN3O/c23-17-12-10-16(11-13-17)22(27)26-19-9-5-4-8-18(19)21(25-20(26)14-24)15-6-2-1-3-7-15/h1-13,20H

InChI 键

VQWGIAVVVIAMCC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(N(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl)C#N

规范 SMILES

C1=CC=C(C=C1)C2=NC(N(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl)C#N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。